molecular formula C13H8F3N5O2 B2775178 N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415582-63-5

N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B2775178
CAS No.: 2415582-63-5
M. Wt: 323.235
InChI Key: AMURGUHGTIPNLJ-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a triazolo-pyridazine core. This structure imparts the compound with distinct physicochemical properties that make it a valuable candidate for various scientific investigations.

Preparation Methods

The synthesis of N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Introduction of the Pyridazine Ring: The triazole intermediate is then subjected to a condensation reaction with a suitable dicarbonyl compound to form the triazolo-pyridazine core.

    Attachment of the Trifluoromethoxyphenyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.

Chemical Reactions Analysis

N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethoxy group enhances its binding affinity to these targets, facilitating its biological activity. The triazolo-pyridazine core plays a crucial role in stabilizing the compound’s interaction with the target proteins, leading to the modulation of various signaling pathways . Molecular docking and dynamics studies have shown that the compound can effectively bind to active sites of enzymes, inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N5O2/c14-13(15,16)23-9-3-1-8(2-4-9)18-12(22)10-5-6-11-19-17-7-21(11)20-10/h1-7H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMURGUHGTIPNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN3C=NN=C3C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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